![molecular formula C15H18N2O3 B11763773 methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a][2]benzazepine-3-carboxylate](/img/structure/B11763773.png)
methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a][2]benzazepine-3-carboxylate
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Overview
Description
Methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a][2]benzazepine-3-carboxylate is a structurally complex heterocyclic compound featuring a fused pyrrolo-benzazepine core. Its stereochemistry (3S,6S,11bR) is critical to its biological activity, as the spatial arrangement of functional groups—including the amino (-NH₂), ketone (-C=O), and methyl ester (-COOCH₃) moieties—dictates interactions with molecular targets. The compound’s hexahydro designation indicates partial saturation of the fused ring system, which influences its conformational flexibility and solubility profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo2,1-abenzazepine-3-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable amino acid derivative, the compound can be synthesized through a series of reactions including amide formation, cyclization, and esterification .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo2,1-abenzazepine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as ketones to alcohols.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions often involve nucleophiles like halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Anxiolytic and Analgesic Activities
Recent studies have highlighted the anxiolytic and analgesic properties of compounds structurally similar to methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a] benzazepine-3-carboxylate. For instance, derivatives of related structures have shown significant activity in reducing anxiety and pain in animal models. The evaluation of these compounds often involves behavioral tests such as the elevated plus maze and hot plate tests to assess their efficacy .
Neuropharmacological Effects
Compounds within this class may interact with neurotransmitter systems. For example, they could potentially modulate GABA_A receptors or serotonin receptors (5-HT_2A), which are crucial targets for treating anxiety disorders and depression. The structural features of methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a] benzazepine-3-carboxylate facilitate such interactions due to their ability to mimic natural ligands at these receptor sites .
Synthesis and Structural Analysis
The synthesis of methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a] benzazepine-3-carboxylate typically involves multi-step organic reactions that may include cyclization and functional group modifications. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compounds .
Potential Therapeutic Applications
Therapeutic Area | Potential Application | Mechanism |
---|---|---|
Anxiety Disorders | Anxiolytic agents | Modulation of GABA_A and 5-HT_2A receptors |
Pain Management | Analgesic agents | Interaction with pain pathways in the central nervous system |
Neurodegenerative Diseases | Potential neuroprotective effects | Influence on neurotransmitter systems |
Study on Anxiolytic Activity
A study demonstrated that derivatives similar to methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a] benzazepine-3-carboxylate exhibited significant anxiolytic effects in preclinical models. The results indicated a dose-dependent response in reducing anxiety-like behaviors compared to control groups .
Study on Pain Relief
Another investigation focused on the analgesic properties of related compounds showed promising results in reducing pain responses in animal models. The compounds were tested using the tail flick test and demonstrated effective pain relief comparable to established analgesics .
Mechanism of Action
The mechanism of action of methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo2,1-abenzazepine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogs include benazepril hydrochloride and other benzazepine derivatives. Below is a detailed comparison based on available evidence:
Key Differences and Implications
Functional Group Influence on Bioactivity: The methyl ester in the target compound contrasts with benazepril’s carboxylic acid group. While benazepril’s acid group enables ionic interactions with ACE’s zinc-binding domain, the methyl ester in the target compound may act as a prodrug moiety or reduce polarity for blood-brain barrier penetration . The amino group at position 6 is unique to the target compound and could facilitate hydrogen bonding with enzymatic targets (e.g., proteases or aminopeptidases), unlike benazepril’s phenylpropyl side chain, which enhances hydrophobic binding .
Core Ring System and Conformation: The pyrrolo[2,1-a]benzazepine core introduces a rigid, planar structure compared to benazepril’s more flexible tetrahydrobenzazepine system. This rigidity may limit off-target interactions but reduce adaptability to conformational changes in target proteins. In contrast, the pyrazino[2,1-a]isoquinoline analog from lacks the amino and ester functionalities, rendering it less versatile in binding charged residues .
Synthetic Challenges :
- The target compound’s three stereocenters and fused rings necessitate advanced asymmetric synthesis techniques, such as chiral auxiliaries or enzymatic resolution. Benazepril, with fewer stereochemical complexities, is more amenable to large-scale production .
Safety and Regulatory Status: Neither the target compound nor benazepril is listed in hazardous chemical directories (e.g., China’s 2015 Hazardous Chemicals Catalog), suggesting low acute toxicity . However, the amino group in the target compound may introduce novel metabolic pathways requiring further toxicological evaluation.
Biological Activity
Methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a] benzazepine-3-carboxylate (CAS Number: 142695-53-2) is a compound of significant interest due to its potential biological activities. This article reviews its biological properties based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a complex bicyclic structure that contributes to its biological activity. The specific stereochemistry at the 3S and 6S positions is crucial for its interaction with biological targets. Its molecular weight is approximately 267.34 g/mol, and it exhibits a purity level of over 98% in synthesized forms .
Research indicates that methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a] benzazepine-3-carboxylate may exert its effects through multiple mechanisms:
- Cytotoxic Effects : Studies have shown that this compound can induce cytotoxicity in various cancer cell lines. For instance, it has been reported to affect cell cycle phases significantly and induce oxidative stress by increasing reactive oxygen species (ROS) production . This oxidative stress is linked to mitochondrial dysfunction and apoptosis in treated cells.
- Antiproliferative Activity : The compound has demonstrated antiproliferative effects against several cancer types. In vitro studies revealed IC50 values indicating effective inhibition of cell growth at micromolar concentrations .
- Interaction with Cellular Pathways : The mechanism involves modulation of signaling pathways associated with cell survival and proliferation. For example, the compound has been shown to alter the mitochondrial membrane potential and disrupt normal cellular functions related to metabolism and growth .
Case Study 1: Anticancer Activity
In a study focused on the compound's anticancer properties, methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a] benzazepine-3-carboxylate was tested against A2780 ovarian cancer cells. Results indicated that the compound significantly increased ROS levels and caused cell cycle arrest in the G0/G1 phase while decreasing S and G2/M phases .
Case Study 2: Selectivity in Cancer Cell Lines
Another investigation assessed its efficacy across different cancer cell lines including HT-29 (colorectal adenocarcinoma) and HCT116 (colon cancer). The results showed varying degrees of sensitivity; while some lines were resistant to treatment (IC50 > 20 μM), others displayed substantial sensitivity with IC50 values in the low micromolar range . This variability underscores the importance of understanding the molecular context when evaluating therapeutic potential.
Data Table of Biological Activity
Cell Line | IC50 Value (µM) | Effect Observed |
---|---|---|
A2780 | 5.4 | Induced oxidative stress |
HT-29 | >20 | Resistant to treatment |
HCT116 | 0.6 | Significant cytotoxicity |
MSTO-211H | Comparable responses | Varying effects based on stereochemistry |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl (3S,6S,11bR)-6-amino-5-oxo-...?
The synthesis of this compound can be optimized using regioselective condensation and aza-Michael reactions, as demonstrated in analogous pyrrolobenzazepine derivatives. Key steps include:
- Condensation : Reaction of intermediates with trifluoroacetic acid in dichloromethane, followed by aqueous workup.
- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) to isolate stereoisomers .
- Stereochemical control : Chiral auxiliaries or catalysts to enforce the (3S,6S,11bR) configuration, critical for biological activity.
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
A multi-technique approach is essential:
Technique | Key Data Points | Application |
---|---|---|
1H NMR | δ 3.7 (ester OCH3), δ 5.1 (amide NH), aromatic protons (δ 7.2–7.5) | Confirm stereochemistry and substituent positions |
IR | 1720 cm−1 (ester C=O), 1680 cm−1 (amide C=O) | Validate carbonyl functionalities |
MS | [M+H]+ ion matching theoretical molecular weight | Verify molecular formula |
X-ray crystallography | Atomic-resolution 3D structure | Resolve ambiguities in stereochemical assignments |
Advanced Research Questions
Q. How can computational methods enhance the synthesis design of this compound?
Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:
- Reaction path searches : Identify low-energy pathways for key steps like aza-Michael additions .
- Solvent effects : Simulate solvent interactions to optimize regioselectivity .
- Feedback loops : Integrate experimental data (e.g., failed reactions) to refine computational models iteratively .
Q. What strategies resolve contradictions between computational predictions and experimental outcomes?
Discrepancies often arise from incomplete modeling of solvent dynamics or unaccounted steric effects. Mitigation strategies include:
- Iterative validation : Adjust computational parameters (e.g., basis sets, solvation models) using experimental NMR or kinetic data .
- Hybrid approaches : Combine machine learning (e.g., AI-driven reaction databases) with quantum mechanics to improve accuracy .
Q. How does the stereochemical configuration at positions 3S, 6S, and 11bR influence reactivity and biological activity?
The rigid pyrrolobenzazepine scaffold creates distinct spatial orientations:
- Reactivity : The 6S-amino group participates in hydrogen bonding, affecting nucleophilicity in downstream reactions .
- Biological activity : Molecular docking studies suggest the 11bR configuration optimizes binding to target proteins (e.g., enzymes or receptors) .
- Experimental validation : Compare enantiomers via chiral HPLC or enzymatic assays to quantify activity differences .
Q. What advanced statistical methods optimize reaction conditions for high-yield synthesis?
Design of Experiments (DoE) minimizes trial runs while maximizing data quality:
- Factorial designs : Screen variables (temperature, catalyst loading, solvent polarity) to identify critical factors .
- Response surface methodology : Model non-linear relationships (e.g., between pH and yield) to pinpoint optimal conditions .
- Case study : A DoE approach reduced aza-Michael reaction optimization from 50+ trials to 12, achieving >90% yield .
Q. Methodological Guidance for Data Analysis
- Contradiction handling : Use Pareto analysis to prioritize variables causing yield discrepancies .
- Multi-scale modeling : Link quantum mechanics (atomistic) with continuum models (reactor-scale) for process simulation .
This FAQ integrates synthetic, computational, and analytical methodologies to address both foundational and cutting-edge research challenges. For reproducibility, ensure all protocols adhere to open-science frameworks (e.g., sharing computational scripts and raw spectral data).
Properties
Molecular Formula |
C15H18N2O3 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a][2]benzazepine-3-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-20-15(19)13-7-6-12-10-5-3-2-4-9(10)8-11(16)14(18)17(12)13/h2-5,11-13H,6-8,16H2,1H3/t11-,12+,13-/m0/s1 |
InChI Key |
PWEATEAIIBMZDO-XQQFMLRXSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H]2N1C(=O)[C@H](CC3=CC=CC=C23)N |
Canonical SMILES |
COC(=O)C1CCC2N1C(=O)C(CC3=CC=CC=C23)N |
Origin of Product |
United States |
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